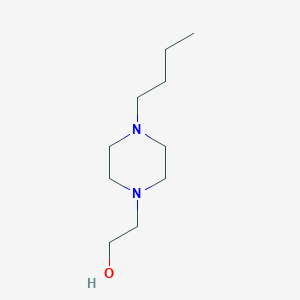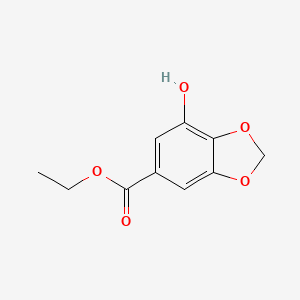![molecular formula C12H15BrO4 B8598136 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone](/img/structure/B8598136.png)
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone
Descripción general
Descripción
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone is an organic compound with the molecular formula C11H15BrO4 It is a brominated derivative of ethanone, featuring a phenyl ring substituted with methoxy and methoxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-dimethoxy-4-(methoxymethyl)acetophenone using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid . The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the methoxy and methoxymethyl groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-[4-(methoxymethyl)phenyl]ethanone: Similar structure but lacks the dimethoxy groups.
2-Bromo-2’,5’-dimethoxyacetophenone: Similar brominated acetophenone with different substitution pattern.
4-Bromo-2,6-dimethoxybenzaldehyde: Similar aromatic structure with bromine and methoxy groups but different functional group (aldehyde).
Uniqueness
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methoxymethyl groups, along with the bromine atom, makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C12H15BrO4 |
|---|---|
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C12H15BrO4/c1-15-7-8-4-10(16-2)12(9(14)6-13)11(5-8)17-3/h4-5H,6-7H2,1-3H3 |
Clave InChI |
ZOBZGKPFRXSGOQ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=C(C(=C1)OC)C(=O)CBr)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3,5,6-Trichloropyridin-2-yl)oxy]acetyl chloride](/img/structure/B8598059.png)


![Diethyl 2-[(3-chlorophenyl)methyl]propanedioate](/img/structure/B8598076.png)

![1,3-Propanedione, 1-[2-chloro-4-(methylsulfonyl)phenyl]-3-cyclopropyl-](/img/structure/B8598097.png)








